tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate
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Overview
Description
tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate: is a synthetic organic compound with the molecular formula C10H17F5N2O2. It is characterized by the presence of a tert-butyl group, a pentafluorobutyl chain, and a methylamino group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a pentafluorobutyl halide in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pentafluorobutyl chain is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of acids or bases, the compound can undergo hydrolysis, breaking down into smaller fragments.
Scientific Research Applications
tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pentafluorobutyl chain and the methylamino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Lacks the pentafluorobutyl chain and has different reactivity and applications.
tert-Butyl (4-bromobutyl)carbamate: Contains a bromobutyl chain instead of a pentafluorobutyl chain, leading to different chemical properties and uses
These comparisons highlight the unique structural features and applications of this compound.
Properties
IUPAC Name |
tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F5N2O2/c1-8(2,3)19-7(18)17-5-6(16-4)9(11,12)10(13,14)15/h6,16H,5H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGXOPMOCWFTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(C(F)(F)F)(F)F)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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